molecular formula C25H25N3O3 B5068506 N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide

N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide

Cat. No. B5068506
M. Wt: 415.5 g/mol
InChI Key: MEKRDGSCVMLFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide, also known as ML188, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide involves its ability to bind to specific enzymes and proteins and modulate their activity. For example, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide binds to the catalytic domain of PTP1B and inhibits its activity, leading to enhanced insulin signaling and improved glucose metabolism. Similarly, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide binds to the active site of HDAC6 and inhibits its deacetylase activity, leading to increased acetylation of alpha-tubulin and enhanced protein degradation.
Biochemical and Physiological Effects:
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. For example, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice by inhibiting PTP1B. N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, by inhibiting HDAC6. Additionally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of various enzymes, including MMP-2 and MMP-9.

Advantages and Limitations for Lab Experiments

N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for specific enzymes and proteins. However, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide also has some limitations, including its potential toxicity, low solubility, and limited bioavailability. These limitations can be overcome by modifying the chemical structure of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide or by using alternative synthesis methods.

Future Directions

N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several potential future directions for research, including its application in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide can be used as a tool compound for studying the activity of specific enzymes and proteins. Future research can also focus on modifying the chemical structure of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide to improve its bioavailability and reduce its toxicity. Finally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide can be used as a lead compound for developing novel small molecule inhibitors with improved selectivity and potency.

Synthesis Methods

The synthesis of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been achieved using various methods, including a one-pot reaction, a four-step synthesis, and a microwave-assisted synthesis. The most commonly used method involves a four-step synthesis that includes the reaction of 4-bromobiphenyl with 3-methylbenzaldehyde, followed by the reduction of the resulting product with lithium aluminum hydride, and then reacting it with 4-piperidone to obtain N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and proteins, including PTP1B, a protein tyrosine phosphatase that is involved in insulin signaling, and HDAC6, a histone deacetylase that is associated with cancer progression. N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in neurodegenerative disorders.

properties

IUPAC Name

N-[4-(3-methylphenyl)phenyl]-1-(1-oxidopyridin-1-ium-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-18-3-2-4-22(17-18)19-5-7-23(8-6-19)26-24(29)20-9-13-27(14-10-20)25(30)21-11-15-28(31)16-12-21/h2-8,11-12,15-17,20H,9-10,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKRDGSCVMLFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=[N+](C=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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